2-Bromo-5-(3-oxetanyloxy)pyrazine
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Overview
Description
2-Bromo-5-(3-oxetanyloxy)pyrazine is a heterocyclic compound that contains both bromine and oxetane functional groups attached to a pyrazine ring Pyrazine derivatives are known for their diverse applications in pharmaceuticals, organic materials, and bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-oxetanyloxy)pyrazine typically involves the bromination of a pyrazine derivative followed by the introduction of the oxetane group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-oxetanyloxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxetane ring can be oxidized to form more reactive intermediates or reduced to open the ring structure.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon–carbon bonds.
Nucleophiles: Such as amines and thiols, used in substitution reactions.
Oxidizing Agents: Such as peroxides, used to oxidize the oxetane ring.
Major Products
Substituted Pyrazines: Formed through nucleophilic substitution reactions.
Oxidized Intermediates: Formed through oxidation of the oxetane ring.
Scientific Research Applications
2-Bromo-5-(3-oxetanyloxy)pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-oxetanyloxy)pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and oxetane ring contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-(methylamino)pyrazine: Another pyrazine derivative with similar bromine substitution.
Pyrrolopyrazine Derivatives: Contain both pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness
2-Bromo-5-(3-oxetanyloxy)pyrazine is unique due to the presence of the oxetane ring, which enhances its chemical reactivity and potential applications in diverse fields. The combination of bromine and oxetane groups in a pyrazine scaffold makes it a valuable compound for research and development.
Properties
Molecular Formula |
C7H7BrN2O2 |
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Molecular Weight |
231.05 g/mol |
IUPAC Name |
2-bromo-5-(oxetan-3-yloxy)pyrazine |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-1-10-7(2-9-6)12-5-3-11-4-5/h1-2,5H,3-4H2 |
InChI Key |
NIYXTAIGQMXYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=CN=C(C=N2)Br |
Origin of Product |
United States |
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